
Gadolinium--rhodium (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–rhodium (3/2) is a compound consisting of gadolinium and rhodium in a 3:2 ratio. Gadolinium is a rare earth metal known for its paramagnetic properties, while rhodium is a transition metal known for its catalytic properties. This compound is of interest due to its unique combination of magnetic and catalytic properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–rhodium (3/2) typically involves the reduction of gadolinium and rhodium salts in a controlled environment. One common method is the co-precipitation of gadolinium and rhodium salts followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions often include temperatures ranging from 500°C to 800°C and a hydrogen atmosphere to ensure complete reduction of the metal salts.
Industrial Production Methods
Industrial production of gadolinium–rhodium (3/2) involves similar methods but on a larger scale. The process includes the use of high-purity gadolinium and rhodium salts, precise control of reaction conditions, and advanced purification techniques to ensure the final product’s quality. The use of automated systems for temperature and atmosphere control is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–rhodium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxide and rhodium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal salts to form new compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Gadolinium oxide (Gd2O3) and rhodium oxide (Rh2O3).
Reduction: Metallic gadolinium and rhodium.
Substitution: Various metal-gadolinium or metal-rhodium compounds.
Wissenschaftliche Forschungsanwendungen
Gadolinium–rhodium (3/2) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique combination of magnetic and catalytic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Studied for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Used in the production of high-performance materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of gadolinium–rhodium (3/2) involves its interaction with molecular targets through its magnetic and catalytic properties. In MRI, gadolinium’s paramagnetic properties enhance the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . In catalytic applications, rhodium’s ability to facilitate various chemical reactions, such as hydrogenation and oxidation, plays a crucial role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium oxide (Gd2O3): Known for its use in MRI as a contrast agent.
Rhodium oxide (Rh2O3): Used as a catalyst in various chemical reactions.
Gadolinium chloride (GdCl3): Used in research and industrial applications for its magnetic properties.
Rhodium chloride (RhCl3): Known for its catalytic properties in organic synthesis.
Uniqueness
Gadolinium–rhodium (3/2) is unique due to its combination of gadolinium’s magnetic properties and rhodium’s catalytic properties. This combination makes it particularly useful in applications requiring both magnetic and catalytic functionalities, such as advanced imaging techniques and high-performance catalytic processes.
Eigenschaften
CAS-Nummer |
59317-00-9 |
|---|---|
Molekularformel |
Gd3Rh2 |
Molekulargewicht |
677.6 g/mol |
IUPAC-Name |
gadolinium;rhodium |
InChI |
InChI=1S/3Gd.2Rh |
InChI-Schlüssel |
WMIOMLPDRZXXMF-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


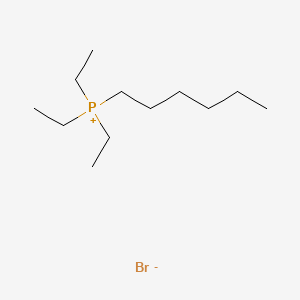
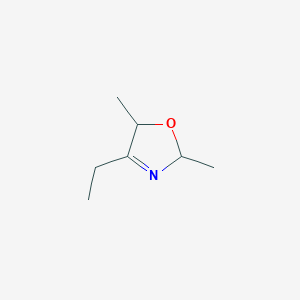
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)
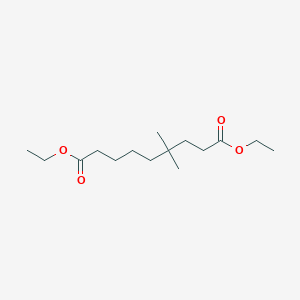
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)

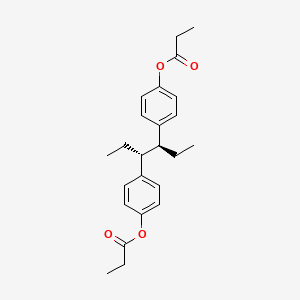
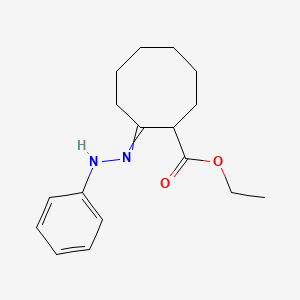
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
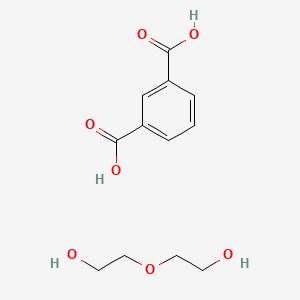


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
